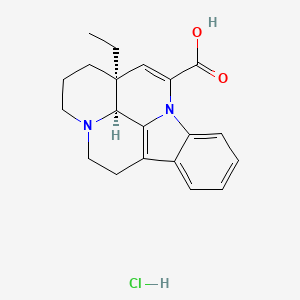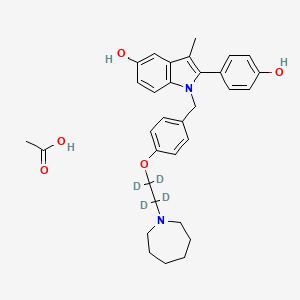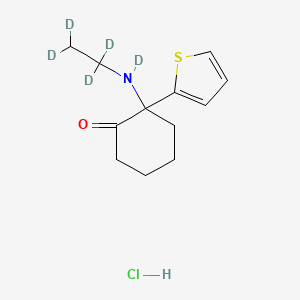
Biotinyl Cystamine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl Cystamine-d4 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of Cystamine, which is a naturally occurring compound found in various biological systems. The compound is biotinylated, meaning it has a biotin moiety attached, which enhances its utility in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl Cystamine-d4 typically involves the biotinylation of Cystamine. This process can be achieved through the reaction of Cystamine with a biotinylating agent, such as a succinimide ester of biotin. The reaction usually occurs in an aqueous buffer at a slightly alkaline pH to facilitate the formation of amide bonds between the biotin and the primary amines of Cystamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The biotinylation reaction is typically carried out in large reactors with continuous monitoring of pH, temperature, and reaction time to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Biotinyl Cystamine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or other mild oxidizing agents. The reaction typically occurs under mild conditions to prevent degradation of the biotin moiety.
Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These reactions are usually carried out in aqueous buffers at neutral pH.
Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various biotinylated derivatives, which can be used in different biochemical assays and applications. For example, oxidation of this compound can lead to the formation of disulfide-linked biotinylated compounds, while reduction can yield free thiol-containing biotinylated products .
Aplicaciones Científicas De Investigación
Biotinyl Cystamine-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a crosslinking agent and a labeling reagent. Its biotin moiety allows for easy detection and purification of biotinylated molecules using avidin or streptavidin-based systems .
Biology
In biological research, this compound is employed to study protein-protein and protein-DNA interactions. Its ability to form stable complexes with avidin or streptavidin makes it a valuable tool for affinity purification and detection of biomolecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurodegenerative diseases due to its ability to mitigate oxidative stress and inflammation .
Industry
In the industrial sector, this compound is used in the development of diagnostic assays and biosensors. Its biotinylated structure allows for the creation of highly sensitive and specific detection systems .
Mecanismo De Acción
The mechanism of action of Biotinyl Cystamine-d4 involves its interaction with various molecular targets and pathways. The biotin moiety of the compound binds to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules. Additionally, the cystamine component of the compound can undergo redox reactions, which play a role in its therapeutic effects. These redox reactions help to mitigate oxidative stress and inflammation, which are common features of many neurodegenerative diseases .
Comparación Con Compuestos Similares
Biotinyl Cystamine-d4 can be compared with other biotinylated compounds and cystamine derivatives.
Similar Compounds
Biotinyl Cysteine: Similar to this compound, Biotinyl Cysteine is used in biochemical applications for labeling and detection purposes.
Biotinyl Lysine: Another biotinylated compound used for similar applications, particularly in protein labeling and purification.
Cystamine: The parent compound of this compound, used in various therapeutic and research applications
Uniqueness
This compound is unique due to its deuterium-labeled structure, which provides additional stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and detection are crucial .
Propiedades
Número CAS |
1322625-65-9 |
|---|---|
Fórmula molecular |
C₁₄H₂₂D₄N₄O₂S₃ |
Peso molecular |
382.6 |
Sinónimos |
(3aS,4S,6aR)-N-[2-[(2-Aminoethyl-d2)dithio]ethyl-d2]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)
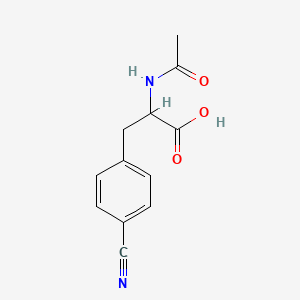

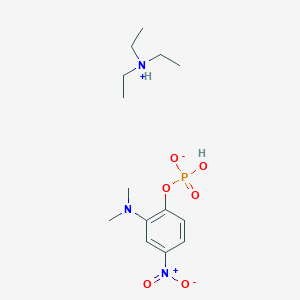
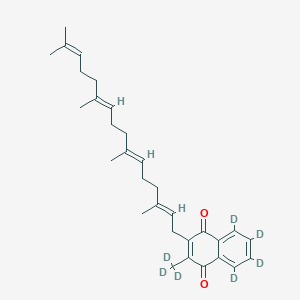
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
